molecular formula C12H11N3O2 B1238084 Furonazide CAS No. 3460-67-1

Furonazide

Cat. No.: B1238084
CAS No.: 3460-67-1
M. Wt: 229.23 g/mol
InChI Key: GNDPAVKYAUIVEB-ZROIWOOFSA-N
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Description

Furonazide, known by its IUPAC name N’-[1-(Furan-2-yl)ethylidene]pyridine-4-carbohydrazide, is a crystalline tuberculostatic drug substance. It has a chemical formula of C₁₂H₁₁N₃O₂ and a molar mass of 229.239 g/mol. This compound is notable for its bacteriostatic action, particularly against Bacillus Calmette-Guerin, and has been used as an anti-tuberculosis agent .

Scientific Research Applications

Furonazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: Studied for its bacteriostatic properties and its action against Bacillus Calmette-Guerin.

    Medicine: Investigated as an anti-tuberculosis agent with relatively low toxicity.

    Industry: Potential applications in the development of new antimicrobial agents.

Preparation Methods

Furonazide was first synthesized in 1955 by Kazuo Miyatake. The synthesis involves the reaction of isoniazid with 2-acetylfuran in ethanol under reflux conditions. The product is then filtered to obtain crystalline this compound . The reaction can be summarized as follows:

    Reactants: Isoniazid and 2-acetylfuran.

    Solvent: Ethanol.

    Conditions: Reflux.

    Product: Crystalline this compound.

Industrial production methods typically follow similar synthetic routes but may involve optimization for yield and purity.

Chemical Reactions Analysis

Furonazide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the furan ring and the pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Furonazide exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the bacteriostatic effect. The molecular targets include enzymes involved in the mycolic acid synthesis pathway .

Comparison with Similar Compounds

Furonazide is similar to other anti-tuberculosis agents like isoniazid. it has shown slightly higher activity in vivo studies compared to isoniazid. Similar compounds include:

    Isoniazid: A well-known anti-tuberculosis agent.

    Rifampicin: Another anti-tuberculosis drug with a different mechanism of action.

    Ethambutol: Used in combination therapy for tuberculosis.

This compound’s uniqueness lies in its specific structure, which allows it to be slightly more active than isoniazid in certain conditions .

Properties

CAS No.

3460-67-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9-

InChI Key

GNDPAVKYAUIVEB-ZROIWOOFSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CO2

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2

3460-67-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furonazide

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